molecular formula C20H20ClNO3 B11700327 butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate

butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate

Cat. No.: B11700327
M. Wt: 357.8 g/mol
InChI Key: SPUZCTVFXPESII-VAWYXSNFSA-N
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Description

Butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a butyl ester group attached to a benzoate moiety, which is further substituted with a 2-chlorophenyl propenoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate typically involves the esterification of 3-aminobenzoic acid with butanol in the presence of a suitable catalyst, such as sulfuric acid. The resulting butyl 3-aminobenzoate is then reacted with 3-(2-chlorophenyl)-2-propenoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be employed in studies involving enzyme inhibition or as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-{[(2E)-3-(2-methylphenyl)-2-propenoyl]amino}benzoate
  • Butyl 3-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}benzoate
  • Butyl 3-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate

Uniqueness

Butyl 3-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzoate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

butyl 3-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C20H20ClNO3/c1-2-3-13-25-20(24)16-8-6-9-17(14-16)22-19(23)12-11-15-7-4-5-10-18(15)21/h4-12,14H,2-3,13H2,1H3,(H,22,23)/b12-11+

InChI Key

SPUZCTVFXPESII-VAWYXSNFSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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